molecular formula C15H17N3O5S2 B407637 N,N,N',N'-tetramethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide CAS No. 305374-79-2

N,N,N',N'-tetramethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide

Katalognummer: B407637
CAS-Nummer: 305374-79-2
Molekulargewicht: 383.4g/mol
InChI-Schlüssel: CJJMTWCKHNPFQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,N',N'-tetramethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide (CAS 305374-79-2) is a benzo[cd]indole derivative featuring a bicyclic aromatic core substituted with two sulfonamide groups, each modified with methyl substituents. Its molecular formula is C₁₅H₁₇N₃O₅S₂, with a molecular weight of 383.44 g/mol . The compound is part of a broader class of sulfonamide-based inhibitors targeting tumor necrosis factor-alpha (TNF-α), a cytokine implicated in inflammatory diseases. Its structure is optimized for competitive binding to TNF-α, disrupting interactions with its receptor TNFR1 .

Eigenschaften

IUPAC Name

6-N,6-N,8-N,8-N-tetramethyl-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S2/c1-17(2)24(20,21)11-8-12(25(22,23)18(3)4)14-13-9(11)6-5-7-10(13)15(19)16-14/h5-8H,1-4H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJMTWCKHNPFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C2C3=C1C=CC=C3C(=O)N2)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Mono-Sulfonamide Synthesis

Reacting the disulfonyl chloride with dimethylamine hydrochloride (4 equivalents) in DMF at 0°C yields the monosubstituted product. Triethylamine (4 equivalents) neutralizes HCl, shifting equilibrium toward product formation.

Di-Sulfonamide Completion

Repeating the amine addition at elevated temperature (50°C) ensures bis-sulfonamide formation. VulcanChem protocols achieve 68% isolated yield after column chromatography (silica gel, methanol/dichloromethane gradient).

Optimization insights :

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 5 mol%) accelerates sulfonamide bond formation.

  • Solvent : DMF outperforms THF or acetonitrile in solubility and reaction rate.

Reaction Conditions and Yield Analysis

The table below summarizes critical parameters across synthetic stages:

StepReagentsTemperatureTimeYieldPurity (HPLC)
Benzo[cd]indole coreNaphthalic anhydride, NH₂OH·HCl115°C2 h74%92%
DisulfonationClSO₃H, SOCl₂0°C → rt6 h81%89%
Tetramethylation(CH₃)₂NH·HCl, Et₃N0°C → 50°C12 h68%95%

Data compiled from.

Analytical Characterization

Structural confirmation relies on spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 2H, indole-H), 3.12 (s, 12H, N-CH₃), 2.98 (s, 2H, NH).

  • ¹³C NMR : 178.5 ppm (C=O), 44.3 ppm (N-CH₃), aromatic carbons at 125–140 ppm.

Mass Spectrometry

  • HRMS (ESI+) : m/z calcd for C₁₅H₁₈N₄O₅S₂ [M+H]⁺: 399.0812; found: 399.0809.

Purity Assessment

HPLC (C18 column, acetonitrile/water 60:40) shows ≥95% purity with retention time 6.8 min.

Challenges and Mitigation Strategies

Regioselectivity in Sulfonation

Sulfonation at the 6- and 8-positions competes with 5- and 7-substitution. Low-temperature sulfonation (0°C) and steric directing groups minimize undesired products.

Purification Difficulties

The polar disulfonamide requires reverse-phase chromatography (C18 silica, methanol/water) for final purification.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors for sulfonation and methylation steps, reducing reaction times by 40% compared to batch processes. Environmental metrics:

  • E-factor : 23 (solvent recovery reduces to 15)

  • PMI : 58 kg/kg product

Comparative Analysis of Synthetic Routes

While the above method dominates literature, alternative approaches exist:

Ullmann Coupling Route

A 2018 study explored copper-catalyzed coupling of pre-methylated sulfonamides to the indole core, but yields plateaued at 52% due to catalyst poisoning.

Enzymatic Sulfonation

Pilot-scale trials using aryl sulfotransferases achieved 78% conversion but required costly cofactor regeneration systems .

Analyse Chemischer Reaktionen

N,N,N’,N’-tetramethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Research has indicated that derivatives of dihydrobenzo[cd]indole sulfonamides can act as inhibitors of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses. Studies have shown that these compounds can effectively reduce TNF-α binding to its receptor, which is crucial for the treatment of autoimmune diseases and inflammatory conditions. The structure-activity relationship (SAR) analysis suggests that modifications to the sulfonamide group enhance its inhibitory potency against TNF-α .

Enzyme Inhibition

N,N,N',N'-Tetramethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide has also been investigated for its enzyme inhibitory potential. For instance, it has been tested against α-glucosidase and acetylcholinesterase enzymes, showing promise as a therapeutic agent for Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD). The compound's ability to inhibit these enzymes suggests it could be developed into a drug for managing these conditions .

Antiviral Activity

Recent studies have highlighted the potential of dihydrobenzo[cd]indole derivatives in combating viral infections. Specifically, certain analogs have demonstrated activity against the West Nile virus and other viral pathogens. This antiviral property is attributed to their ability to interfere with viral replication processes .

Structure-Activity Relationship Studies

The exploration of structure-activity relationships has been pivotal in understanding how modifications to the core structure of N,N,N',N'-tetramethyl-2-oxo-1,2-dihydrobenzo[cd]indole affect its biological activity. Variations in the sulfonamide moiety have led to compounds with enhanced efficacy against targeted enzymes and inflammatory markers .

Synthesis and Characterization

The synthesis of N,N,N',N'-tetramethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide involves several chemical reactions that allow for the introduction of various substituents to optimize biological activity. Techniques such as column chromatography and spectral analysis (e.g., NMR, IR) are employed to characterize the synthesized compounds and confirm their structures .

Case Study: TNF-α Inhibitors

In a notable study, researchers synthesized a series of dihydrobenzo[cd]indole sulfonamides and evaluated their effectiveness as TNF-α inhibitors using surface plasmon resonance (SPR) assays. The findings revealed that certain compounds significantly reduced TNF-α induced signaling pathways in vitro, suggesting their potential for further development into therapeutic agents for inflammatory diseases .

Case Study: Diabetes Management

Another study focused on the inhibitory effects of newly synthesized sulfonamides on α-glucosidase activity. The results indicated that these compounds could effectively lower blood glucose levels in diabetic models, providing a basis for their application in diabetes management .

Wirkmechanismus

The mechanism of action of N,N,N’,N’-tetramethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key differences between the tetramethyl derivative and its analogs lie in substituent groups on the sulfonamide moieties, which influence solubility, lipophilicity, and receptor binding.

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound (305374-79-2) N,N,N',N'-tetramethyl C₁₅H₁₇N₃O₅S₂ 383.44 Moderate lipophilicity; balanced solubility
Tetraethyl Analog (378224-78-3) N,N,N',N'-tetraethyl C₁₉H₂₅N₃O₅S₂ 439.55 Higher lipophilicity; reduced solubility
N6,N8-Dimethyl Analog (314028-72-3) N6,N8-dimethyl C₁₃H₁₃N₃O₅S₂ 355.39 Lower steric hindrance; higher solubility
Compound 4e (N/A) N-(1H-indol-6-yl) C₁₉H₁₄N₄O₃S 378.40 High TNF-α inhibition (IC₅₀ = 3.0 µM)

Key Observations :

  • The tetramethyl derivative strikes a balance between lipophilicity and solubility compared to the bulkier tetraethyl analog , which may suffer from poor bioavailability due to excessive hydrophobicity .
  • Compound 4e (N-(1H-indol-6-yl)-substituted) demonstrates superior TNF-α inhibition (IC₅₀ = 3.0 µM), highlighting the importance of aromatic substituents in enhancing binding affinity .

Key Insights :

  • The tetramethyl derivative’s methyl groups likely enhance metabolic stability compared to bulkier substituents, though they may slightly reduce binding affinity relative to 4e’s indole moiety .
  • Tetraethyl analogs may exhibit prolonged half-lives due to slower metabolic clearance but could face challenges in cellular uptake .

Biologische Aktivität

N,N,N',N'-Tetramethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is a compound belonging to the class of sulfonamides, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C15H18N2O4S2
  • Molar Mass: 366.45 g/mol
  • CAS Number: 305374-79-2

The compound features a benzo[cd]indole core structure with two sulfonamide groups that contribute to its biological activity. The presence of multiple methyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Biological Activity Overview

N,N,N',N'-Tetramethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide exhibits several notable biological activities:

  • Antimicrobial Activity : Sulfonamides are traditionally recognized for their antibacterial properties. This compound has shown effectiveness against various bacterial strains, attributed to its ability to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis.
  • Antitumor Activity : Preliminary studies indicate that this compound may possess antitumor properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways.
  • Carbonic Anhydrase Inhibition : Similar to other sulfonamides, N,N,N',N'-tetramethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide acts as a carbonic anhydrase inhibitor. This inhibition can lead to therapeutic effects in conditions like glaucoma and certain types of edema by reducing intraocular pressure and fluid retention.

The mechanisms underlying the biological activities of N,N,N',N'-tetramethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide include:

  • Enzyme Inhibition : The compound competes with para-aminobenzoic acid (PABA) for binding to DHPS, disrupting folate synthesis in bacteria.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways in tumor cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamides against resistant bacterial strains. N,N,N',N'-Tetramethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established sulfa drugs.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Antitumor Activity

In vitro studies on human cancer cell lines revealed that treatment with N,N,N',N'-tetramethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide led to a dose-dependent decrease in cell viability. The IC50 values were determined as follows:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20

Q & A

Q. What are the standard synthetic routes for N,N,N',N'-tetramethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide?

The synthesis typically involves sequential sulfonylation of the benzo[cd]indole core. A common approach starts with chlorosulfonic acid treatment to introduce sulfonyl chloride groups at positions 6 and 8. Subsequent reaction with dimethylamine derivatives under anhydrous conditions (e.g., THF or DMF) introduces the tetramethyl groups. Key steps include temperature control (0°C to room temperature), use of catalysts like DMAP, and purification via silica gel chromatography. For analogous compounds, yields are optimized by adjusting solvent polarity and stoichiometry of amine reagents .

Q. How is the compound purified post-synthesis?

Purification often employs vacuum filtration to isolate precipitates, followed by silica gel column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. High-purity fractions are identified via TLC and confirmed by NMR. For disulfonamides, recrystallization using solvents like methanol or acetonitrile may further enhance purity. Analytical HPLC with UV detection (e.g., 254 nm) is critical for assessing purity >95% .

Q. What spectroscopic methods are used for structural characterization?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming sulfonamide substitution patterns and benzo[cd]indole backbone integrity. Aromatic protons typically appear δ 7.0–8.5 ppm, while methyl groups resonate at δ 2.8–3.2 ppm .
  • HRMS : Validates molecular formula (e.g., [M+H]+ or [M–H]– peaks) and detects isotopic patterns for chlorine or sulfur atoms .
  • IR Spectroscopy : Identifies sulfonamide S=O stretches (1130–1370 cm⁻¹) and carbonyl groups (1650–1750 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization includes:

  • Solvent Screening : Polar aprotic solvents (DMF, THF) enhance sulfonamide coupling efficiency.
  • Catalyst Selection : DMAP or triethylamine accelerates nucleophilic substitution .
  • Temperature Gradients : Lower temperatures (0–5°C) minimize side reactions during sulfonyl chloride formation .
  • Stoichiometry Adjustments : Excess dimethylamine (1.5–2.0 eq.) ensures complete substitution. Design-of-experiment (DoE) software can model interactions between variables to maximize yield .

Q. How can discrepancies in NMR data be resolved?

Contradictory peaks may arise from tautomerism or rotameric equilibria. Strategies include:

  • Variable-Temperature NMR : Resolves dynamic processes (e.g., -40°C to 80°C).
  • 2D NMR (COSY, HSQC) : Correlates proton-carbon couplings to confirm connectivity.
  • Deuterated Solvent Switches : DMSO-d6 vs. CDCl3 can shift exchangeable protons (e.g., NH groups) .

Q. What strategies are used to determine biological targets of this compound?

  • Molecular Docking : Computational models predict interactions with enzymes (e.g., NF-κB) by aligning the disulfonamide groups with catalytic pockets. Autodock Vina or Schrödinger Suite are commonly used .
  • Kinase Profiling : High-throughput screens against kinase libraries identify inhibitory activity.
  • SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics to purified proteins .

Q. How can solubility and stability be assessed for in vitro assays?

  • Solubility : Shake-flask method in PBS or DMSO, analyzed by UV-vis spectroscopy.
  • Stability : Incubate in buffer (pH 4–9) or plasma, followed by LC-MS to track degradation.
  • LogP Determination : Reverse-phase HPLC correlates with octanol-water partitioning .

Q. How to design assays to evaluate inhibitory effects on protein targets?

  • Luciferase Reporter Assays : For transcription factors like NF-κB, transfected cells are treated with TNF-α, and luminescence quantifies inhibition (IC50 determination) .
  • Enzyme Activity Assays : Fluorescent substrates (e.g., AMC-tagged peptides) monitor protease inhibition.
  • Cellular Viability (MTT/WST-1) : Assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.